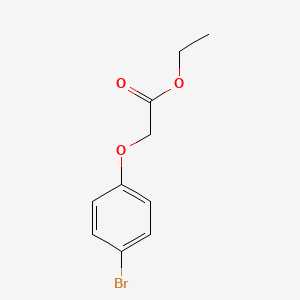

Ethyl 2-(4-bromophenoxy)acetate

Descripción general

Descripción

Ethyl 2-(4-bromophenoxy)acetate, or EBPA, is an organic compound that has recently become of interest to the scientific community due to its potential applications in various fields. It is a colorless liquid with a faint odor, and is soluble in both water and organic solvents. EBPA is a derivative of phenoxyacetic acid, and is a versatile compound with a wide range of applications.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

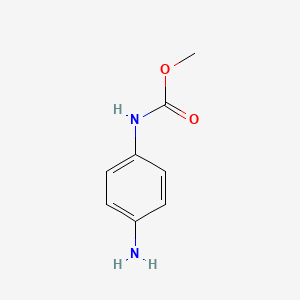

Ethyl 2-(4-bromophenoxy)acetate has been utilized in the synthesis of complex organic compounds. In a study by Altowyan et al. (2022), it served as a precursor for the synthesis of ethyl-2-(4-aminophenoxy) acetate, a compound with potential as a dual hypoglycemic agent. This process involved alkylation followed by selective reduction, showcasing its role in the facile synthesis of medically relevant compounds (Altowyan et al., 2022).

Antioxidant Properties

Research has highlighted the antioxidant potential of compounds derived from ethyl 2-(4-bromophenoxy)acetate. A study by Li et al. (2012) found that new nitrogen-containing bromophenols, isolated from the marine red alga Rhodomela confervoides, exhibited potent scavenging activity against radicals. These findings indicate the potential application of such compounds in food and pharmaceutical industries as natural antioxidants (Li et al., 2012).

Application in Drug Synthesis

Ethyl 2-(4-bromophenoxy)acetate also plays a role in the synthesis of prototype drugs. Bevilaqua et al. (2004) described its use in the production of an anti-asthma drug, LASSBio 482. The research demonstrated enzymatic hydrolysis of the methyl ester, optimizing reaction conditions to synthesize the desired product (Bevilaqua et al., 2004).

Corrosion Inhibition

A study by Lgaz et al. (2017) investigated the inhibition of mild steel corrosion using derivatives of ethyl 2-(4-bromophenoxy)acetate. The chalcones derivatives showed high inhibition activities, suggesting their potential use in protecting metals against corrosion (Lgaz et al., 2017).

Synthesis of Other Complex Compounds

Further applications include the synthesis of various complex organic compounds. For example, Mayer et al. (2001) reported its use in the synthesis of ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate and related derivatives, highlighting its versatility in organic synthesis (Mayer et al., 2001).

Propiedades

IUPAC Name |

ethyl 2-(4-bromophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNIXLGEPMALSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90290059 | |

| Record name | ethyl (4-bromophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-bromophenoxy)acetate | |

CAS RN |

6964-29-0 | |

| Record name | 6964-29-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl (4-bromophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Naphth[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B1606241.png)

![[1,1'-Biphenyl]-2,3',4-triol](/img/structure/B1606247.png)

![[3-Diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trichloride](/img/structure/B1606260.png)